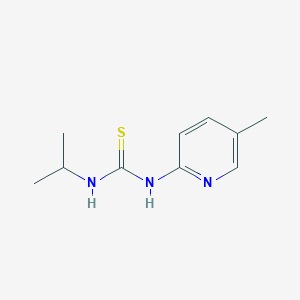
1-(5-Methylpyridin-2-yl)-3-propan-2-ylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ISOPROPYL-N’-(5-METHYL-2-PYRIDYL)THIOUREA is a thiourea derivative characterized by the presence of an isopropyl group and a 5-methyl-2-pyridyl group attached to the thiourea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-ISOPROPYL-N’-(5-METHYL-2-PYRIDYL)THIOUREA typically involves the reaction of isopropylamine with 5-methyl-2-pyridyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of N-ISOPROPYL-N’-(5-METHYL-2-PYRIDYL)THIOUREA may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
化学反应分析
Types of Reactions: N-ISOPROPYL-N’-(5-METHYL-2-PYRIDYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The isopropyl or pyridyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
科学研究应用
N-ISOPROPYL-N’-(5-METHYL-2-PYRIDYL)THIOUREA has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N-ISOPROPYL-N’-(5-METHYL-2-PYRIDYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The isopropyl and pyridyl groups may enhance the compound’s binding affinity and specificity.
相似化合物的比较
- N-Phenyl-N’-(2-pyridyl)thiourea
- N-Methyl-N’-(2-pyridyl)thiourea
- N-Ethyl-N’-(2-pyridyl)thiourea
Comparison: N-ISOPROPYL-N’-(5-METHYL-2-PYRIDYL)THIOUREA is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This compound may exhibit different reactivity and binding characteristics compared to its analogs, making it a valuable compound for specific applications.
属性
分子式 |
C10H15N3S |
|---|---|
分子量 |
209.31 g/mol |
IUPAC 名称 |
1-(5-methylpyridin-2-yl)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C10H15N3S/c1-7(2)12-10(14)13-9-5-4-8(3)6-11-9/h4-7H,1-3H3,(H2,11,12,13,14) |
InChI 键 |
VWZDFTXOLLVKQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)NC(=S)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


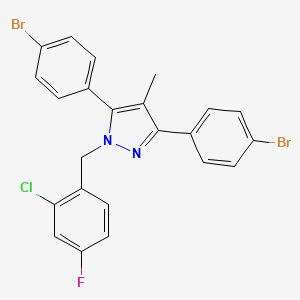
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926082.png)
![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926089.png)
![6-(furan-2-yl)-3-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926091.png)
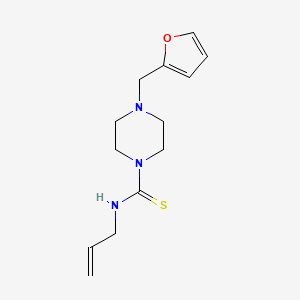
![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926108.png)
![(5-Chlorothiophen-2-yl){7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanone](/img/structure/B14926114.png)
![N-cyclopropyl-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926118.png)
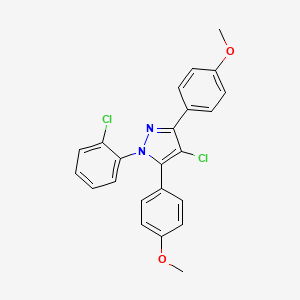
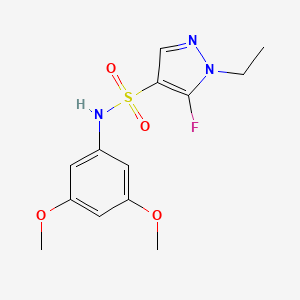
![1,3-dimethyl-6-(thiophen-2-yl)-N-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926145.png)
![methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14926146.png)
![N-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926154.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B14926159.png)
